(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone (5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034613-01-7
VCID: VC5366763
InChI: InChI=1S/C14H15BrN4O2/c15-13-4-3-12(21-13)14(20)18-6-5-10(7-18)19-8-11(16-17-19)9-1-2-9/h3-4,8-10H,1-2,5-7H2
SMILES: C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=C(O4)Br
Molecular Formula: C14H15BrN4O2
Molecular Weight: 351.204

(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

CAS No.: 2034613-01-7

Cat. No.: VC5366763

Molecular Formula: C14H15BrN4O2

Molecular Weight: 351.204

* For research use only. Not for human or veterinary use.

(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone - 2034613-01-7

Specification

CAS No. 2034613-01-7
Molecular Formula C14H15BrN4O2
Molecular Weight 351.204
IUPAC Name (5-bromofuran-2-yl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C14H15BrN4O2/c15-13-4-3-12(21-13)14(20)18-6-5-10(7-18)19-8-11(16-17-19)9-1-2-9/h3-4,8-10H,1-2,5-7H2
Standard InChI Key YEMOIDXWKHHTBL-UHFFFAOYSA-N
SMILES C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=C(O4)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key subunits:

  • 5-Bromofuran-2-yl group: A five-membered aromatic oxygen heterocycle with a bromine atom at the 5-position. Bromination enhances electrophilic reactivity and influences intermolecular interactions .

  • Pyrrolidin-1-yl methanone: A saturated five-membered nitrogen ring (pyrrolidine) linked to a ketone group. The pyrrolidine scaffold contributes to conformational rigidity and modulates solubility .

  • 4-Cyclopropyl-1H-1,2,3-triazol-1-yl substituent: A triazole ring with a cyclopropyl group at the 4-position. The 1,2,3-triazole moiety facilitates hydrogen bonding and π-π stacking, while the cyclopropyl group introduces steric constraints and metabolic stability .

The molecular formula is C₁₄H₁₅BrN₄O₂, with a calculated molecular weight of 359.21 g/mol (based on analogous compounds) .

Stereochemical Considerations

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three building blocks:

  • 5-Bromofuran-2-carboxylic acid (precursor for the methanone group).

  • 3-Aminopyrrolidine (core scaffold).

  • 4-Cyclopropyl-1H-1,2,3-triazole (synthesized via copper-catalyzed azide-alkyne cycloaddition) .

A plausible synthetic route involves:

  • Coupling 5-bromofuran-2-carboxylic acid with 3-azidopyrrolidine using carbodiimide-mediated activation.

  • Click chemistry to introduce the cyclopropyl-triazole group via reaction with cyclopropylacetylene.

Physicochemical Properties

Computed Properties

Based on analogs from PubChem and ChemDiv datasets :

PropertyValueMethod (Source)
LogP2.8 ± 0.3XLogP3 (PubChem)
Hydrogen Bond Acceptors4Cactvs (PubChem)
Rotatable Bonds3Cactvs (PubChem)
Topological PSA58.2 ŲPubChem
Water Solubility0.12 mg/mL (predicted)ALOGPS

The moderate LogP and polar surface area suggest balanced lipophilicity and membrane permeability, suitable for central nervous system penetration .

Biological Activity and Applications

Target Prediction

Docking studies using analogous triazole-pyrrolidine compounds indicate potential interactions with:

  • Cytochrome P450 3A4 (CYP3A4): The triazole group coordinates with the heme iron, inhibiting enzymatic activity (predicted IC₅₀: 1.2 µM) .

  • Serotonin Transporter (SERT): The bromofuran moiety may occupy the substrate-binding pocket, modulating reuptake (Ki: 340 nM, estimated) .

Antimicrobial Screening

In vitro assays of related furan-triazole hybrids show:

  • Antifungal activity: MIC = 8 µg/mL against Candida albicans .

  • Gram-positive bacteria: Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) .

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